2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide
CAS No.: 60467-57-4
Cat. No.: VC15963414
Molecular Formula: C11H12N4O
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60467-57-4 |
|---|---|
| Molecular Formula | C11H12N4O |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 2-amino-N-ethyl-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C11H12N4O/c1-2-13-11(16)8-6-7-4-3-5-14-10(7)15-9(8)12/h3-6H,2H2,1H3,(H,13,16)(H2,12,14,15) |
| Standard InChI Key | FXBBBUOPDMWOHO-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Introduction
Chemical Identification and Structural Characteristics
2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide (CAS: 60467-57-4) has the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol . Its IUPAC name derives from the 1,8-naphthyridine core, which consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. The 3-carboxamide group is substituted with an ethylamine moiety, while the 2-position bears an amino group (Fig. 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O |
| Exact Mass | 216.101 g/mol |
| Topological Polar Surface Area | 84.39 Ų |
| LogP (Octanol-Water) | 2.12 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the ethylamide side chain enhances solubility compared to carboxylic acid analogs . X-ray crystallography data for related naphthyridines reveals bond lengths of approximately 1.34 Å for C-N in the pyridine rings and 1.23 Å for the carbonyl group .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 2-amino-N-ethyl-1,8-naphthyridine-3-carboxamide typically involves a multi-step process:
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Formation of the 1,8-Naphthyridine Core: The Doebner reaction is employed, reacting 2-aminopyridine derivatives with aldehydes and pyruvic acid. For example, 6-hydroxy-2-aminopyridine reacts with benzaldehyde and pyruvic acid under reflux to yield the bicyclic intermediate .
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Introduction of the Carboxamide Group: The 3-carboxylic acid derivative is converted to the ethylamide via coupling with ethylamine. This step often uses carbodiimide-based activating agents like EDC or HOBt in dichloromethane .
Reaction Scheme:
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include N-H stretches at 3230–3341 cm⁻¹ (amide and amine), C=O at 1668–1679 cm⁻¹, and aromatic C=C at 1569–1608 cm⁻¹ .
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¹H NMR (DMSO-d₆): Signals at δ 1.22 ppm (CH₃ of ethyl), δ 3.52 ppm (N-CH₂), and δ 8.41–9.09 ppm (aromatic protons) .
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Mass Spectrometry: A molecular ion peak at m/z 216.1 (M⁺) confirms the molecular weight .
Physicochemical and Computational Profiles
Solubility and Lipophilicity
The compound’s LogP of 2.12 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Computational models predict a solubility of 0.12 mg/mL in water, improved by the polar carboxamide group .
In Silico ADMET Predictions
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Absorption: High intestinal absorption (Caco-2 permeability: 1.2 × 10⁻⁶ cm/s) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation, with a predicted clearance rate of 12 mL/min/kg .
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Toxicity: Low Ames test mutagenicity risk (Probability of Activity [Pa] = 0.07) .
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 78% |
| Plasma Protein Binding | 89% |
| Blood-Brain Barrier Penetration | Moderate |
Biological Activity and Mechanistic Insights
Cytotoxic Activity
Naphthyridine-3-carboxamides demonstrate moderate cytotoxicity against HeLa cells (IC₅₀: 18–45 μM). The ethyl group may enhance cellular uptake compared to bulkier substituents .
Applications and Future Directions
Drug Development
The compound’s balanced LogP and ADMET profile position it as a lead for:
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Antiallergy Agents: Optimizing H1 receptor affinity through substituent modifications.
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Anticancer Therapeutics: Exploring topoisomerase inhibition via intercalation into DNA .
Analytical and Industrial Uses
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Fluorescent Probes: The rigid naphthyridine core emits at 420 nm (λₑₓ = 340 nm), useful in bioimaging .
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Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions .
Future Research Priorities:
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In vivo toxicity profiling.
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Synthesis of radiolabeled analogs for pharmacokinetic studies.
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Exploration of synergistic effects with existing antihistamines.
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